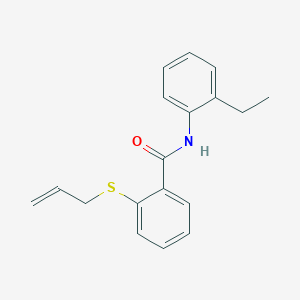

2-(allylthio)-N-(2-ethylphenyl)benzamide

Description

2-(Allylthio)-N-(2-ethylphenyl)benzamide is a benzamide derivative characterized by an allylthio group (-S-CH₂-CH=CH₂) at the 2-position of the benzamide core and an N-(2-ethylphenyl) substituent. Benzamide derivatives are widely studied for their pharmacological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituents on the aromatic ring and the amide side chain .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-prop-2-enylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c1-3-13-21-17-12-8-6-10-15(17)18(20)19-16-11-7-5-9-14(16)4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMULIGOHVPBTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=CC=C2SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The N-(2-ethylphenyl) group may enhance lipophilicity relative to smaller alkyl chains (e.g., propyl in [2,4]) or polar substituents (e.g., hydroxyphenethyl in [8]), affecting bioavailability .

Table 2: Pharmacological Profiles of Analogs

| Compound Name | Biological Activity | Mechanism/Findings |

|---|---|---|

| W1 [1] | Antimicrobial, Anticancer | IC₅₀ values: 12–25 µM (bacterial strains); apoptosis induction in cancer cells |

| THHEB [8] | Antioxidant | DPPH scavenging IC₅₀ = 22.8 µM; protects DNA from hydroxyl radicals |

| N-(Benzimidazol-1-yl methyl)benzamides [11] | Anti-inflammatory, Analgesic | 100 mg/kg dose reduces edema (p < 0.05); low gastric toxicity |

| Sigma receptor-binding benzamides [10] | Prostate tumor imaging/therapy | High tumor uptake (radioiodinated analogs); inhibits colony formation |

Key Observations :

Theoretical and Computational Insights

- DFT Calculations : For 2-(N-allylsulfamoyl)-N-propylbenzamide, B3LYP/6-311G(d,p) calculations revealed a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity . Allylthio derivatives may exhibit narrower gaps due to sulfur’s electron-donating effects.

- Hirshfeld Surface Analysis : Intermolecular interactions in [2,4] are dominated by H-bonding (N–H⋯O) and van der Waals forces. The allylthio group’s larger steric bulk may alter packing efficiency compared to sulfamoyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.